molecular formula C12H13F2N5O3 B4361067 methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B4361067
M. Wt: 313.26 g/mol
InChI Key: OOSKEYWJGMZUIL-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex arrangement of two pyrazole rings with difluoromethyl and ethyl substituents, along with a methyl ester functional group. Its diverse functional groups and structural elements provide numerous possibilities for chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions:

  • Formation of Intermediate Compounds: : The starting materials, such as 1-(difluoromethyl)-1H-pyrazole and 1-ethyl-1H-pyrazole-3-carboxylic acid, are synthesized separately through established methods involving pyrazole ring formation and functional group modifications.

  • Coupling Reactions: : These intermediates are then subjected to coupling reactions to link the pyrazole rings through the formation of a carbonylamino bridge.

  • Esterification: : The carboxylic acid group of one of the pyrazole rings is converted to a methyl ester through esterification using reagents like methanol and acid catalysts.

  • Purification: : The final compound is purified using techniques like column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and cost-efficiency. This might include continuous flow reactions, automation of the multi-step process, and rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the pyrazole rings or the difluoromethyl group, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the carbonyl or ester groups may yield alcohol or aldehyde derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: : Various halogenating agents for electrophilic substitutions or nucleophiles like amines for nucleophilic substitutions.

Major Products Formed

  • Oxidation Products: : Oxidized pyrazole derivatives, carboxylic acids, or ketones.

  • Reduction Products: : Alcohols, aldehydes, or partially reduced pyrazole derivatives.

  • Substitution Products: : Halogenated, alkylated, or aminated pyrazole derivatives.

Scientific Research Applications

In Chemistry

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow it to act as a building block for various chemical reactions, facilitating the creation of new compounds with potentially useful properties.

In Biology

The compound's unique structure and functional groups make it a candidate for biological studies, particularly in the design of enzyme inhibitors or receptor modulators. Its potential interactions with biological macromolecules can provide insights into biochemical pathways and mechanisms.

In Medicine

Preliminary studies may explore the compound's potential as a pharmaceutical agent. Its structural features suggest it could interact with specific biological targets, offering opportunities for developing new drugs with therapeutic benefits.

In Industry

In industrial settings, the compound might find applications in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These interactions could involve:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids that the compound can bind to or modulate.

  • Pathways Involved: : Biochemical pathways related to metabolism, signal transduction, or gene expression that the compound influences through its interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({[1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

  • Ethyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

  • Methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-propyl-1H-pyrazole-3-carboxylate

Uniqueness

The primary uniqueness of methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate lies in its specific substitution pattern and functional groups. This distinct structure imparts unique chemical reactivity and potential biological activity, differentiating it from similar compounds and making it an interesting subject for further research and application development.

Properties

IUPAC Name

methyl 4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-1-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O3/c1-3-18-6-7(9(17-18)11(21)22-2)16-10(20)8-4-5-15-19(8)12(13)14/h4-6,12H,3H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSKEYWJGMZUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)NC(=O)C2=CC=NN2C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate
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methyl 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate

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